BDM44768

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

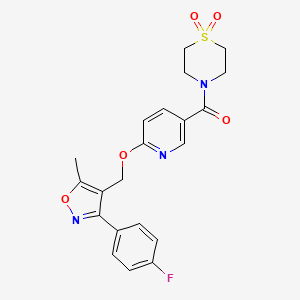

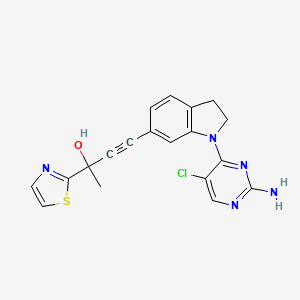

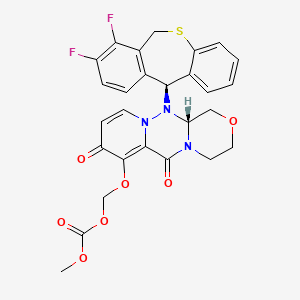

BDM44768 is an inhibitor of insulin-degrading enzyme (IDE) that cat by inducing glucose intolerance.

Applications De Recherche Scientifique

Adaptive Transfer Adjustment in Efficient Bulk Data Transfer Management for Climate Datasets

- Abstract: This paper discusses the Bulk Data Mover (BDM), a tool used for managing massive dataset transfers in the Earth System Grid community, particularly in the context of climate research. It highlights the challenges of network capacity in transferring large datasets and the implementation of adaptive transfer adjustment to enhance BDM's performance in dynamic network environments (Sim et al., 2010).

Bulk Data Movement for Climate Dataset: Efficient Data Transfer Management with Dynamic Transfer Adjustment

- Abstract: Similar to the first paper, this study also focuses on the Bulk Data Mover (BDM) and its role in efficient data transfer management for climate datasets. It emphasizes the dynamic transfer adjustment in BDM to accommodate significant performance changes in dynamic network environments (Sim et al., 2010).

Principles of Scientific Management

- Abstract: This paper provides insights into effective management and leadership in scientific enterprises, drawing on Sir Walter Bodmer's experience in leading the Imperial Cancer Research Fund. It discusses the importance of nonintrusive management that supports the conduct of science and emphasizes the principles of excellence, balance, and strategic insight (Bodmer, 1993).

Increased rejection of primary tumors in mice lacking B cells: Inhibition of anti‐tumor CTL and TH1 cytokine responses by B cells

- Abstract: This study investigates the role of B cells in tumor immunity by analyzing immune responses in B cell‐deficient mice (BCDM). The results indicate that BCDM exhibit enhanced resistance to various tumors compared to wild-type mice, suggesting the inhibitory role of B cells in anti-tumor responses (Shah et al., 2005).

The brain disease model of addiction: is it supported by the evidence and has it delivered on its promises?

- Abstract: This paper critically assesses the Brain Disease Model of Addiction (BDMA), questioning its support by evidence and its effectiveness in delivering more effective addiction treatments. It discusses the limitations of the BDMA in focusing on the neurobiology of a minority of severely addicted individuals, which might undermine broader public health policies (Hall et al., 2015).

Novel suppression of an L‐type calcium channel in neurones of murine dorsal root ganglia by 2,3‐butanedione monoxime

- Abstract: This study explores the effects of 2,3‐butanedione monoxime (BDM) on L‐type calcium channels in murine dorsal root ganglion cells. It investigates the suppression of these channels by BDM and the potential mechanisms involved (Huang & McArdle, 1992).

Propriétés

Numéro CAS |

2011754-00-8 |

|---|---|

Nom du produit |

BDM44768 |

Formule moléculaire |

C24H22FN5O3 |

Poids moléculaire |

447.47 |

Nom IUPAC |

(S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide |

InChI |

InChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m0/s1 |

Clé InChI |

RASCFMYPAZDCKQ-QFIPXVFZSA-N |

SMILES |

O=C(NCC1=CN([C@@H](CC2=CC=C3C=CC=CC3=C2)CC(NO)=O)N=N1)C4=CC=C(F)C=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BDM44768; BDM-44768; BDM 44768; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)

![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)